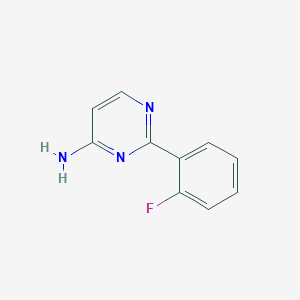

2-(2-Fluorophenyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2-(2-fluorophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |

InChI Key |

RMPPCMPTYOQCDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Fluorophenyl)pyrimidin-4-amine

Classical Synthetic Route: Cyclization via Guanidine and 2-Fluorobenzonitrile

The most commonly reported synthesis involves the cyclization of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring bearing the 2-fluorophenyl substituent and the amino group at C-4.

Reaction scheme:

2-fluorobenzonitrile + guanidine → 2-(2-fluorophenyl)pyrimidin-4-amine-

- Base: Sodium ethoxide or potassium tert-butoxide

- Solvent: Ethanol or other alcohols

- Temperature: Typically reflux conditions (~80–120 °C)

- Time: Several hours until completion

Mechanism: The nucleophilic guanidine attacks the nitrile carbon, followed by cyclization and tautomerization to form the pyrimidine ring.

Advantages: Straightforward, uses commercially available starting materials, good yields.

Limitations: Requires careful control of base and temperature to avoid side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium ethoxide / Potassium tert-butoxide | Strong base needed for cyclization |

| Solvent | Ethanol or other alcohols | Polar protic solvent facilitates reaction |

| Temperature | 80–120 °C | Reflux conditions common |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

| Yield | Moderate to high (60–85%) | Purification by recrystallization or chromatography |

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Precursors

Starting from 4-chloropyrimidine derivatives, nucleophilic substitution with 2-fluoroaniline or related amines can afford the target compound or analogs. This method often requires acid or base catalysis and elevated temperatures.

Example: Amination of 4-chloropyrimidine with 2-fluoroaniline in the presence of catalytic hydrochloric acid in water, achieving high yields within 1 hour.

Palladium-Catalyzed Coupling Reactions (Suzuki-Miyaura or Buchwald-Hartwig)

Coupling of 4-aminopyrimidine or related halogenated pyrimidines with 2-fluorophenylboronic acid or 2-fluorophenyl halides under Pd catalysis.

Conditions typically include Pd(PPh3)4 or Pd2(dba)3 catalysts, bases like potassium carbonate, and polar aprotic solvents (DMF, toluene) at 80–120 °C.

This route allows for diversification and late-stage functionalization but requires more expensive catalysts and ligands.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical cyclization | 2-fluorobenzonitrile, guanidine | Base, ethanol, reflux | Simple, cost-effective | Longer reaction times |

| SNAr amination | 4-chloropyrimidine, 2-fluoroaniline | HCl catalyst, water, 80 °C | Fast, high yield | Limited substrate scope |

| Pd-catalyzed coupling | Halopyrimidine, 2-fluorophenylboronic acid | Pd catalyst, base, 80–120 °C | Versatile, modular | Expensive catalysts, sensitive |

Detailed Reaction Conditions and Optimization

Base and Solvent Effects

Strong bases like potassium tert-butoxide promote efficient cyclization but may cause side reactions if moisture is present.

Ethanol is preferred as a solvent for its ability to dissolve both organic and inorganic reagents and moderate polarity.

Water as a solvent with catalytic HCl has been shown to accelerate amination reactions on pyrimidines, reducing reaction time dramatically.

Temperature and Time

Elevated temperatures (80–120 °C) are generally required to overcome activation barriers in ring formation or substitution.

Reaction times vary from 1 hour (in catalyzed SNAr) to 24 hours (in classical cyclization).

Purification

Crude products are purified by recrystallization from solvents such as ethanol or ethyl acetate/hexane mixtures.

Column chromatography on silica gel using ethyl acetate/hexane gradients is common for isolating pure compounds.

Analytical Characterization of the Prepared Compound

-

- ^1H NMR confirms aromatic and amino protons.

- ^13C NMR identifies pyrimidine carbons and fluorophenyl carbons.

- ^19F NMR confirms fluorine substitution pattern.

Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.

X-ray Crystallography: Provides unambiguous structural confirmation and insight into hydrogen bonding and molecular conformation.

Melting Point: Typically reported to confirm purity.

Summary Table of Preparation Methods

Research Findings and Applications

The compound and its derivatives have been explored as intermediates in the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents.

Fluorination enhances metabolic stability and binding affinity in biological targets, making 2-(2-fluorophenyl)pyrimidin-4-amine a valuable scaffold.

Recent studies emphasize green chemistry approaches, such as water as a solvent and acid catalysis, to improve reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

2-(2-Fluorophenyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Analogs

Crystallographic and Physicochemical Properties

- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice of 2-(2-fluorophenyl)pyrimidin-4-amine derivatives, influencing melting points and solubility .

- Lipophilicity : Trifluoromethyl groups (e.g., in 4-[4-(trifluoromethyl)phenyl] analogs) increase logP values, enhancing blood-brain barrier penetration .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Fluorophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the fluorophenyl group to the pyrimidine core. For fluorinated pyrimidines, reaction temperature (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) are critical for minimizing dehalogenation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Analogous routes for related compounds highlight the importance of anhydrous conditions to preserve fluorine substituents .

Q. How can the structure of 2-(2-Fluorophenyl)pyrimidin-4-amine be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For SC-XRD, slow evaporation of a dichloromethane/methanol solution often yields suitable crystals. Complement with , , and NMR to verify substituent positions and purity. Mass spectrometry (ESI-MS) provides molecular weight validation. Hydrogen-bonding patterns, as seen in similar pyrimidines, can stabilize crystal packing .

Q. What biological activities are reported for 2,4-disubstituted pyrimidine derivatives, and how does fluorination influence activity?

- Methodological Answer : Fluorination enhances metabolic stability and bioavailability. 2,4-Disubstituted pyrimidines show cholinesterase inhibition (e.g., AChE/BuChE IC values of 2.2–5.5 μM) and antimicrobial activity. Fluorine’s electronegativity modulates binding to hydrophobic enzyme pockets. Assays like Ellman’s method for cholinesterase activity or microdilution for antimicrobial testing are standard .

Advanced Research Questions

Q. How do substituent variations at the pyrimidine C2 and C4 positions affect structure-activity relationships (SAR) in fluorinated derivatives?

- Methodological Answer : Systematic SAR studies require synthesizing analogs with substituents of varying steric/electronic profiles (e.g., alkyl, aryl, heterocycles). Molecular docking (e.g., AutoDock Vina) into target enzymes (e.g., BuChE PDB: 4B0P) reveals key interactions. For example, bulky groups at C4 (e.g., naphthylmethyl) enhance BuChE selectivity, while smaller groups (e.g., benzyl) favor AChE inhibition. Fluorine’s para/meta positioning alters π-π stacking and hydrogen bonding .

Q. What challenges arise in crystallographic refinement of 2-(2-Fluorophenyl)pyrimidin-4-amine derivatives, and how can they be resolved?

- Methodological Answer : Fluorine’s high electron density causes X-ray absorption edges, complicating data collection. Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate Fourier maps. For disordered fluorophenyl rings, apply SHELXL restraints (e.g., DFIX, SIMU) to refine geometry. Weak C–H⋯F or C–H⋯π interactions, as seen in related structures, stabilize crystal lattices .

Q. How can contradictory bioactivity data between in vitro and cellular assays for fluorinated pyrimidines be resolved?

- Methodological Answer : Discrepancies often stem from solubility or membrane permeability issues. Perform logP/logD measurements to assess lipophilicity. Use prodrug strategies (e.g., phosphate esters) or nanoformulations to enhance cellular uptake. Validate target engagement via thermal shift assays or cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.